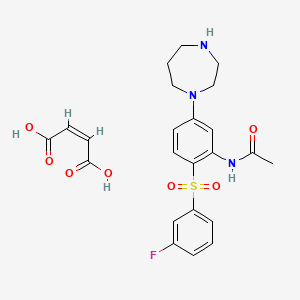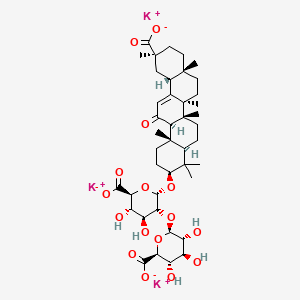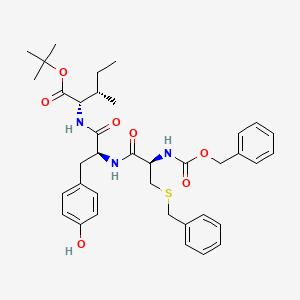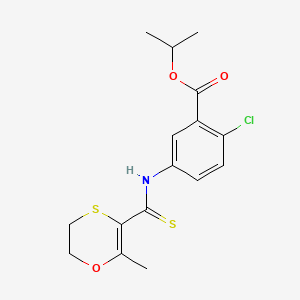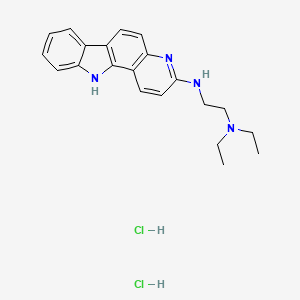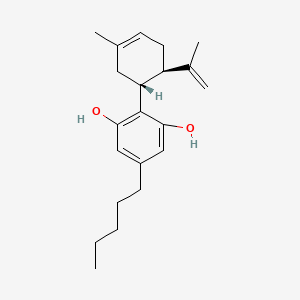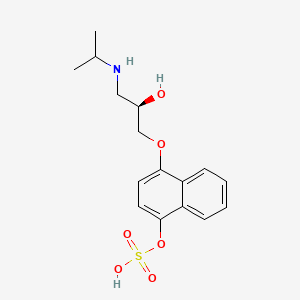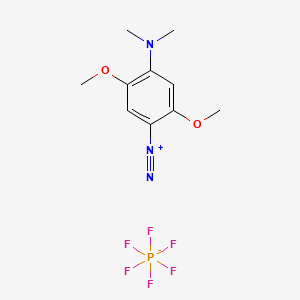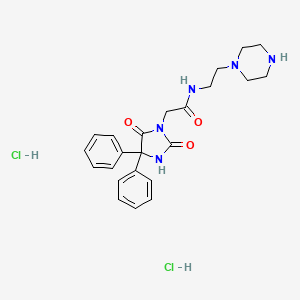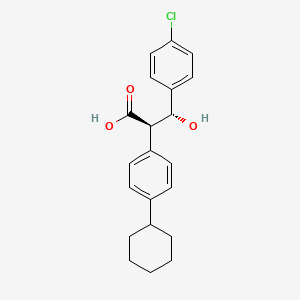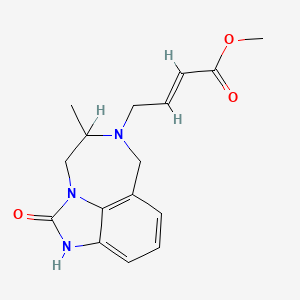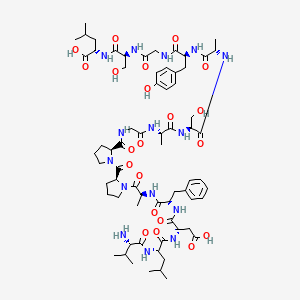
Unii-Y2E6MZ66ZG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-Y2E6MZ66ZG is a unique chemical compound identified by its specific molecular structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-Y2E6MZ66ZG typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with specific reactants that undergo a series of reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Unii-Y2E6MZ66ZG undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
Unii-Y2E6MZ66ZG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which Unii-Y2E6MZ66ZG exerts its effects involves:
Molecular Targets: Binding to specific molecular targets within cells.
Pathways: Modulating biochemical pathways to produce desired effects.
Interactions: Interacting with other molecules to enhance or inhibit specific reactions.
Properties
CAS No. |
410075-17-1 |
|---|---|
Molecular Formula |
C68H101N15O21 |
Molecular Weight |
1464.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C68H101N15O21/c1-34(2)25-43(79-65(100)55(69)36(5)6)60(95)78-46(29-54(89)90)61(96)77-45(27-40-15-11-10-12-16-40)59(94)74-39(9)66(101)83-24-14-18-51(83)67(102)82-23-13-17-50(82)64(99)71-30-52(87)72-37(7)56(91)81-49(33-85)62(97)73-38(8)57(92)76-44(28-41-19-21-42(86)22-20-41)58(93)70-31-53(88)75-48(32-84)63(98)80-47(68(103)104)26-35(3)4/h10-12,15-16,19-22,34-39,43-51,55,84-86H,13-14,17-18,23-33,69H2,1-9H3,(H,70,93)(H,71,99)(H,72,87)(H,73,97)(H,74,94)(H,75,88)(H,76,92)(H,77,96)(H,78,95)(H,79,100)(H,80,98)(H,81,91)(H,89,90)(H,103,104)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1 |
InChI Key |
PCRUUJKLLRBJEY-SEWGBTTKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



